1,2-Naphthoquinone-4-sulfonic acid sodium salt

Amino Acid Analysis Fluorescence Spectroscopy Thin-Layer Chromatography

Many amine derivatization reagents (OPA, fluorescamine) react only with primary amines, and non-sulfonated quinones require organic co-solvents. 1,2-Naphthoquinone-4-sulfonic acid sodium salt (Folin's reagent) overcomes both limitations: • Derivatizes 1° and 2° amines via nucleophilic 1,2-quinone addition • Sulfonate group confers water solubility-no organic solvents needed • Reversible redox couple enables electrochemical detection (amphetamine LOD: 22.2 µM; cholylglycine LOD: 0.061 µM) • 10× UV fluorescence gain vs. standard TLC detection Supplied as ≥98% orange powder. Research-scale to bulk quantities available.

Molecular Formula C10H6NaO5S
Molecular Weight 261.21 g/mol
CAS No. 521-24-4
Cat. No. B032116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Naphthoquinone-4-sulfonic acid sodium salt
CAS521-24-4
Synonyms3,4-Dihydro-3,4-dioxo-1-naphthalenesulfonic Acid Sodium Salt;  3,4-Dihydro-3,4-dioxo- 1-naphthalenesulfonic Acid Sodium Salt;  1,2-Naphthoquinone-4-sodium Sulfonate;  1,2-Naphthoquinone-4-sulfonic Acid Sodium Salt;  Sodium 1,2-Naphthoquinone-4-sulfonate; 
Molecular FormulaC10H6NaO5S
Molecular Weight261.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=O)C2=O)S(=O)(=O)O.[Na]
InChIInChI=1S/C10H6O5S.Na/c11-8-5-9(16(13,14)15)6-3-1-2-4-7(6)10(8)12;/h1-5H,(H,13,14,15);
InChIKeyTYGHBVITNSZMPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Naphthoquinone-4-sulfonic Acid Sodium Salt: Overview


1,2-Naphthoquinone-4-sulfonic acid sodium salt (CAS 521-24-4), commonly known as Folin's reagent, is a water-soluble quinone derivative primarily utilized as a derivatizing agent for the colorimetric, fluorescent, and electrochemical detection of primary and secondary amines and amino acids [1]. The compound features a reactive 1,2-naphthoquinone core that undergoes nucleophilic attack by amines, forming stable adducts suitable for quantification [2]. Beyond its well-established role in spectrophotometry, this compound has been increasingly deployed as an electrochemical label and sensing element due to its reversible redox behavior and capacity for specific molecular recognition [3].

Why 1,2-Naphthoquinone-4-sulfonic Acid Sodium Salt Cannot Be Replaced


While several reagents are available for amine and amino acid analysis—including ninhydrin, o-phthalaldehyde (OPA), fluorescamine, and other quinones—the specific structural features of 1,2-naphthoquinone-4-sulfonic acid sodium salt confer a distinct combination of water solubility, reactivity profile, and electrochemical properties that are not replicated by in-class alternatives [1]. The 1,2-quinone arrangement permits both nucleophilic addition and redox activity, while the sulfonate group ensures aqueous compatibility without organic solvent requirements, a limitation of many non-sulfonated quinones [2]. Furthermore, unlike OPA and fluorescamine, which react exclusively with primary amines, this compound derivatizes both primary and secondary amines, expanding its analytical scope . The quantitative evidence presented in Section 3 demonstrates that substituting this reagent with a generic analog will alter detection sensitivity, linear range, and matrix compatibility, potentially invalidating validated analytical methods.

1,2-Naphthoquinone-4-sulfonic Acid Sodium Salt: Comparative Performance


UV Fluorescence Sensitivity for Amino Acids

When filter paper is impregnated with 1,2-naphthoquinone-4-sulfonic acid sodium salt, the sensitivity of the UV fluorescence test for amino acids increases by a factor of 10 compared to the ordinary UV test without the reagent [1]. This sensitized method was evaluated across multiple amino acids using UV lamps with Wood's filter (3500 Å) and the 'Chromatolit' lamp (2537 Å). While the sensitized test still exhibited lower sensitivity than the ninhydrin reaction for most amino acids, it provides a substantial improvement over the reagent-free UV method, with exceptions noted for asparagine, lysine, and tryptophan where the increase was only slight [1].

Amino Acid Analysis Fluorescence Spectroscopy Thin-Layer Chromatography

Electrochemical Detection of Amphetamine via Derivatization

In a method developed for on-site forensic screening, 1,2-naphthoquinone-4-sulfonic acid sodium salt was employed as a derivatizing agent to render amphetamine (AMP) electroactive, enabling its detection via square wave voltammetry at graphite screen-printed electrodes [1]. The method achieved a sensitivity of 7.9 μA mM⁻¹ within a linear range of 50–500 μM and a limit of detection (LOD) of 22.2 μM [1]. Critically, the method demonstrated selectivity against common cutting agents and other drugs-of-abuse containing secondary and tertiary amines, and was validated on 20 seized forensic samples with an accuracy of 97.3 ± 10.5% [1].

Forensic Analysis Electrochemical Sensing Amphetamine Detection

Cholylglycine Electrochemical Sensor

A novel electrochemical sensor for cholylglycine (CG), a sensitive liver function biomarker, was constructed using 1,2-naphthoquinone-4-sulfonic acid sodium salt (NQS) immobilized on a β-cyclodextrin-graphene oxide modified glassy carbon electrode [1]. The sensor exploits the specific nucleophilic substitution reaction between CG and NQS, which decreases the oxidation peak current of NQS proportionally to CG concentration [1]. The sensor exhibited a linear response over the range 0.2–60.0 μM and achieved a detection limit of 0.061 μM [1]. The method was successfully applied to human serum samples with satisfactory recoveries, demonstrating practical clinical utility [1].

Clinical Diagnostics Liver Function Markers Electrochemical Sensors

Polarographic Detection vs. Semicarbazone

A comparative electrochemical study of 1,2-naphthoquinone-4-sulfonic acid sodium salt and 1,2-naphthoquinone semicarbazone (Naftazone) using d.c., a.c., and differential pulse polarography revealed distinct redox behaviors and detection capabilities [1]. The sodium salt exhibited a polarographic detection limit of 5×10⁻⁶ M, whereas the semicarbazone derivative achieved a detection limit of 5×10⁻⁸ M, representing a two-order-of-magnitude difference [1]. The study also noted adsorption phenomena at the reduction wave potential for the sodium salt, while the semicarbazone formed a mercury derivative [1]. Both compounds were deemed suitable for quantitative determination by polarography.

Polarography Electroanalytical Chemistry Quinone Derivatives

Aliphatic Amine Detection in Wastewater

In a comparative study evaluating solid support-assisted derivatization coupled to diffuse reflectance spectroscopy for aliphatic amine detection in wastewater, three reagents—dabsyl chloride (DBS), ninhydrin, and 1,2-naphthoquinone-4-sulfonic acid sodium salt (NQS)—were assessed [1]. NQS, when used with C18 SPE columns, yielded a detection limit of approximately 10 mg L⁻¹ for amines [1]. In contrast, DBS achieved a detection limit of 0.5 mg L⁻¹ for methylamine, and ninhydrin provided detection limits between 5 and 15 mg L⁻¹ for various aliphatic amines (methyl-, ethyl-, propyl-, butyl-, and pentylamine) [1]. Thus, while NQS is viable for amine estimation, its sensitivity in this specific wastewater matrix is inferior to both DBS and ninhydrin under the tested conditions.

Environmental Monitoring Wastewater Analysis Aliphatic Amines

Capillary Electrophoresis of Amino Acids

A capillary electrophoresis method employing pre-column derivatization with 1,2-naphthoquinone-4-sulfonic acid sodium salt was developed for amino acid determination in pharmaceutical samples [1]. Amino acid derivatives were separated in a fused-silica capillary using a 40 mM sodium tetraborate-isopropanol (3:1) background electrolyte at 30 kV and detected spectrophotometrically at 480 nm [1]. For lysine, the method achieved a linear range up to 1.25×10⁻³ M, a repeatability of 3.0%, and a detection limit of 0.67 pmol when injecting 22.5 nL [1]. The method was validated against a standard method and applied to pharmaceutical samples, demonstrating good agreement [1].

Capillary Electrophoresis Pharmaceutical Analysis Amino Acid Quantitation

1,2-Naphthoquinone-4-sulfonic Acid Sodium Salt: Application Scenarios


UV Fluorescence for Amino Acid TLC

When enhanced UV fluorescence sensitivity is required for amino acid detection in thin-layer chromatography, impregnating the stationary phase with 1,2-naphthoquinone-4-sulfonic acid sodium salt provides a tenfold improvement over the ordinary UV test [1]. This application is particularly suited for amino acid profiling where sample volumes are limited and detection at the low nanogram level is necessary [1].

On-Site Electrochemical Amphetamine Screening

For portable forensic screening of amphetamine-type stimulants, this compound enables electrochemical detection via derivatization, achieving a limit of detection of 22.2 µM with high accuracy (97.3 ± 10.5%) on real seized samples [2]. Its selectivity against cutting agents and other amines makes it suitable for field-deployable devices used by law enforcement [2].

Cholylglycine Electrochemical Sensing for Liver Assessment

In clinical chemistry laboratories developing electrochemical sensors for liver disease biomarkers, immobilization of this compound on graphene oxide-based electrodes yields a sensitive assay for cholylglycine with a detection limit of 0.061 µM and a linear range covering physiological and pathological serum concentrations (0.2–60.0 µM) [3]. This approach reduces reliance on expensive and time-consuming immunoassays or chromatographic methods [3].

Pharmaceutical QC of Amino Acids by Capillary Electrophoresis

In pharmaceutical analysis where precise quantitation of amino acids is mandated, pre-column derivatization with this compound enables capillary electrophoresis separation with a detection limit of 0.67 pmol for lysine and a repeatability of 3.0% [4]. The method is applicable to amino acid formulations and parenteral nutrition products, offering a validated alternative to standard methods [4].

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